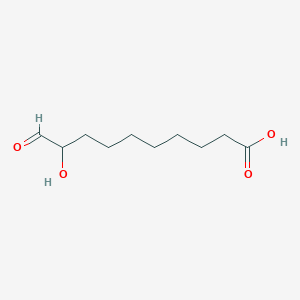

9-Hydroxy-10-oxodecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

149674-09-9 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

9-hydroxy-10-oxodecanoic acid |

InChI |

InChI=1S/C10H18O4/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h8-9,12H,1-7H2,(H,13,14) |

InChI Key |

IWIZSZJDZKBTKT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(C=O)O)CCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 9 Hydroxy 10 Oxodecanoic Acid

Identification in Biological Systems

The occurrence of 9-Hydroxy-10-oxodecanoic acid is not widespread, but its structural motifs—a hydroxyl group at the C9 position and a ketone at C10—are found in related signaling molecules and metabolic intermediates in diverse organisms.

Presence in Plants and Fungi

While direct isolation of this compound from plants and fungi is not prominently reported, related precursor molecules have been identified. For instance, 9-hydroxydecanoic acid has been detected in some mushrooms, including Agaricus bisporus (common mushroom) and Pleurotus ostreatus (oyster mushroom), as well as in the plant Colocasia antiquorum. np-mrd.org Plants and fungi possess robust enzymatic systems, primarily involving lipoxygenases, that produce a vast array of oxidized fatty acids known as oxylipins, which serve in signaling and defense.

Association with Insect Pheromones (e.g., Honeybee Queen Substance, 9-oxodecenoic acid)

The most significant biological context for structurally similar C10 fatty acids is in insect communication, particularly in the honeybee (Apis mellifera). The queen bee's mandibular glands secrete a complex pheromone blend, often called "queen substance," which regulates social order within the hive. wikipedia.org The primary components of this pheromone are (E)-9-oxodec-2-enoic acid (9-ODA) and (E)-9-hydroxydec-2-enoic acid (9-HDA). wikipedia.orgresearchgate.net

These compounds are critical for inhibiting ovary development in worker bees and attracting drones during mating flights. wikipedia.org Although this compound is distinct from these pheromones—being saturated and containing both functional groups—their shared 10-carbon backbone and oxygenation at the C9 position highlight a common biosynthetic origin from fatty acids. The production of these pheromones is a key example of ω-1 oxidation of fatty acids in insects. jst.go.jpresearchgate.net

| Compound Name | Abbreviation | Primary Function |

|---|---|---|

| (E)-9-oxodec-2-enoic acid | 9-ODA | Inhibits worker ovary development; drone attractant wikipedia.org |

| (E)-9-hydroxydec-2-enoic acid | 9-HDA | Works with 9-ODA to inhibit worker ovary development wikipedia.orgresearchgate.net |

Occurrence in Other Organisms and Tissues

Beyond the specific contexts of plants, fungi, and insect pheromones, this compound is not commonly reported as an endogenously produced metabolite. However, it has been identified as a degradation product resulting from the non-enzymatic, chemical decomposition of peroxidized lipids. Specifically, it can be formed during the anaerobic breakdown of 9-hydroperoxy-linoleic acid, a primary product of lipid peroxidation. Its presence can therefore serve as a marker for oxidative stress and lipid damage in biological tissues.

Enzymatic Biosynthesis and Precursors

The biosynthetic logic for forming this compound is rooted in the enzymatic modification of fatty acids. Key enzyme families, including lipoxygenases, dioxygenases, and hydroperoxide lyases, are responsible for the oxidation and subsequent cleavage of fatty acid chains to produce a wide variety of functionalized molecules.

Role of Lipoxygenases (LOX) and Dioxygenases (DOX) in Fatty Acid Oxidation

Lipoxygenases (LOX) and other fatty acid dioxygenases are crucial enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. wikipedia.org A primary substrate for these enzymes is linoleic acid, an 18-carbon fatty acid. Plant lipoxygenases can be categorized based on their positional specificity, with 9-LOX enzymes specifically catalyzing the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE). wikipedia.org This hydroperoxide intermediate is a critical branching point for numerous metabolic pathways. The hydroperoxy group can be subsequently reduced to a hydroxyl group, yielding 9-hydroxyoctadecadienoic acid (9-HODE), establishing the 9-hydroxy functionality common in many oxylipins. wikipedia.org

In honeybees, the biosynthesis of 9-ODA and 9-HDA involves a different pathway known as ω-1 oxidation. researchgate.netresearchgate.net This process, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group at the second-to-last carbon (the ω-1 position) of a long-chain fatty acid. This hydroxylated fatty acid is then shortened via β-oxidation to produce the 10-carbon 9-hydroxy intermediate, which can be further oxidized to the 9-oxo group of 9-ODA. researchgate.net

Hydroperoxide Lyase (HPL) Activity in Cleavage Pathways

Hydroperoxide lyases (HPL) are enzymes that cleave the hydroperoxy fatty acids generated by LOX. researchgate.net This cleavage reaction yields a short-chain aldehyde and an ω-oxoacid. In pathways involving a 9-hydroperoxide precursor, such as 9-HPODE, a 9/13-HPL can catalyze its cleavage. This reaction produces 9-oxononanoic acid, a nine-carbon molecule with a ketone group at the terminal position. researchgate.net This enzymatic step demonstrates a direct biological route for the formation of an oxo-acid from a LOX-derived intermediate, providing a plausible mechanism for the generation of the 10-oxo group in a decanoic acid derivative.

| Enzyme Family | Function | Relevance to this compound Structure |

|---|---|---|

| Lipoxygenase (LOX) / Dioxygenase (DOX) | Catalyzes the formation of hydroperoxy fatty acids (e.g., 9-HPODE) from polyunsaturated fatty acids. wikipedia.org | Introduces oxygen at the C9 position, leading to the 9-hydroxy group. |

| Cytochrome P450 (ω-1 hydroxylase) | Hydroxylates the second-to-last carbon of a fatty acid chain. researchgate.net | Directly creates the 9-hydroxy group on a C10 backbone after chain shortening, as seen in bees. researchgate.net |

| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxy fatty acids to form an aldehyde and an ω-oxoacid. researchgate.net | Provides a mechanism for forming a terminal oxo group, related to the 10-oxo structure. |

Metabolic Conversion from Hydroxy Fatty Acids (e.g., 9-Hydroperoxy-linoleic acid)

This compound is recognized as a product derived from the metabolic breakdown of larger lipid molecules, specifically from the oxidative degradation of polyunsaturated fatty acids. Research has identified it as a product formed during the anaerobic decomposition of 9-hydroperoxy-linoleic acid, a primary intermediate of linoleic acid oxidation. Under anaerobic conditions, particularly in the presence of ferrous ions, 9-hydroperoxy-linoleic acid breaks down to form various smaller molecules, including this compound.

The formation process involves the decomposition of phosphatidylcholine that contains the 9-hydroperoxide of linoleic acid. This decomposition leads to the creation of several aldehydic phospholipid products. Among these, a key intermediate is the phosphatidylcholine-bound form of the target molecule, identified as 9-hydroxy-10-oxo-decanoyl-PC. The free acid form, this compound, is subsequently released from this complex. The presence of this α-hydroxy keto structure is a significant outcome of lipid hydroperoxide decomposition and serves as an indicator of oxidative stress and lipid damage.

The broader context of this conversion involves the metabolism of oxidized linoleic acid metabolites (OXLAMs). Linoleic acid is first converted to 9-hydroperoxyoctadecadienoic acid (9-HpODE), which is then reduced to its corresponding hydroxy form, 9-hydroxyoctadecadienoic acid (9-HODE). wikipedia.org This 9-HODE can be further metabolized into 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org The degradation of these larger C18 fatty acids is the pathway that ultimately yields the C10 compound, this compound.

Table 1: Metabolic Conversion Pathway

| Precursor Fatty Acid | Primary Oxylipin Intermediate | Formation Process | Resulting Compound |

|---|

Involved Enzymes and Their Characterization (e.g., Fatty Acid Synthase, Acyl-CoA Oxidase)

While direct enzymatic synthesis of this compound is not fully elucidated, several key enzymes are involved in the biosynthesis and metabolism of its fatty acid precursors.

Fatty Acid Synthase (FAS): Fatty Acid Synthase is a multi-enzyme complex crucial for the synthesis of long-chain fatty acids. yeastgenome.orgwikipedia.org It catalyzes the formation of fatty acids from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent. yeastgenome.orgwikipedia.org In yeast, this enzyme is a large, 2.6 MDa barrel-shaped complex composed of two multifunctional subunits, alpha and beta, arranged in an α6β6 structure. wikipedia.org The alpha subunit contains domains for acyl carrier protein, 3-oxoacyl-[acyl-carrier-protein] reductase, and 3-oxoacyl-[acyl-carrier-protein] synthase. yeastgenome.org The beta subunit contains domains for acetyltransferase, malonyltransferase, thioesterase, enoyl-[acyl-carrier-protein] reductase, and dehydratase activities. yeastgenome.org FAS is responsible for producing the foundational fatty acids, like linoleic acid, which are the precursors to this compound.

Acyl-CoA Oxidase (ACOX): Acyl-CoA oxidase is an enzyme belonging to the oxidoreductase family that plays a role in fatty acid metabolism. creative-enzymes.com It catalyzes the rate-limiting step in the peroxisomal β-oxidation of fatty acids. creative-enzymes.com The reaction involves the introduction of a double bond between the C2 and C3 positions of a fatty acid CoA thioester, using oxygen as an acceptor and producing hydrogen peroxide. creative-enzymes.com This enzyme is involved in breaking down fatty acids, a process that could theoretically contribute to the formation of smaller chain fatty acid derivatives. Acyl-CoA oxidases interact with the cofactor FAD to convert an acyl-thioester into 2-trans-enoyl-CoA. creative-enzymes.com

Other Key Enzymes:

Lipoxygenases (LOX): These enzymes are critical in the initial step of the pathway, converting polyunsaturated fatty acids like linoleic acid into hydroperoxy derivatives. The 9-lipoxygenase (9-LOX) pathway specifically oxygenates linoleic acid to form 9-hydroperoxy-octadecatrienoic acid (9-HPOT), the direct precursor for the subsequent reactions. researchgate.net

Cytochrome P450 Enzymes: These enzymes can also metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are then reduced to their corresponding hydroxy products. wikipedia.org

Table 2: Characterization of Involved Enzymes

| Enzyme | Family | Function | Role in Pathway |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Synthase | Catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. yeastgenome.orgwikipedia.org | Produces precursor fatty acids (e.g., linoleic acid). |

| Acyl-CoA Oxidase (ACOX) | Oxidoreductase | Catalyzes the desaturation of acyl-CoAs in peroxisomal β-oxidation. creative-enzymes.com | Involved in the general metabolism and breakdown of fatty acids. |

Theoretical Models and Proposed Biosynthetic Routes

The primary proposed biosynthetic route for this compound is through the non-enzymatic, oxidative cleavage of 9-hydroperoxy-linoleic acid. This model is based on research demonstrating that the decomposition of this specific lipid hydroperoxide under anaerobic conditions yields this compound among other products.

The proposed reaction scheme can be summarized as follows:

Formation of Precursor: Linoleic acid, a common polyunsaturated fatty acid, undergoes oxidation. This oxidation can be initiated enzymatically by lipoxygenases or cytochrome P450 enzymes, or non-enzymatically through oxidative stress, to form 9-hydroperoxy-linoleic acid (9-HpODE). wikipedia.org

Decomposition: The 9-HpODE molecule, particularly when esterified within a phospholipid like phosphatidylcholine, becomes unstable under certain conditions (e.g., anaerobiosis, presence of metal ions).

Cleavage and Formation: The hydroperoxide breaks down, leading to the cleavage of the carbon chain. This process results in the formation of a C10 α-hydroxy keto acid, specifically this compound, still attached to the phospholipid backbone.

Release: The final step involves the hydrolysis of the ester bond, releasing the free this compound.

While this degradation pathway is the most directly supported model, other theoretical routes involving enzymatic processes could be considered. For instance, a sequence involving fatty acid oxidation enzymes could theoretically produce modified short-chain fatty acids. However, the formation from the breakdown of lipid hydroperoxides remains the most substantiated proposed route for the natural occurrence of this compound.

Table of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| 9-Hydroperoxy-linoleic acid | 9-HpODE |

| Linoleic acid | LA |

| Acetyl-CoA | - |

| Malonyl-CoA | - |

| Acyl-CoA | - |

| 9-hydroxyoctadecadienoic acid | 9-HODE |

| 9-oxo-10(E),12(Z)-octadecadienoic acid | 9-oxoODE |

| Phosphatidylcholine | PC |

| 9-hydroperoxy-octadecatrienoic acid | 9-HPOT |

| Hydrogen peroxide | H₂O₂ |

Biological Roles and Mechanistic Investigations of 9 Hydroxy 10 Oxodecanoic Acid

Cellular and Molecular Interactions

9-Hydroxy-10-oxodecanoic acid, a short-chain α-hydroxy keto acid, emerges from the metabolic breakdown of larger polyunsaturated fatty acids, notably linoleic acid. Its formation is linked to the decomposition of 9-hydroperoxy-octadecadienoic acid (9-HPODE), a product of lipid peroxidation. This positions this compound as a potential biomarker for oxidative stress and cellular damage.

While direct enzymatic modulation by this compound is an area of ongoing research, its structural similarity to other oxidized fatty acids suggests potential interactions with key enzymes in inflammatory pathways. For instance, related oxylipins are known to modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes central to the production of prostaglandins (B1171923) and leukotrienes, respectively. Further investigation is needed to elucidate the specific enzymatic targets of this compound and the resulting functional consequences.

The involvement of this compound in cellular signaling is an emerging field of study. Its precursor, 9-HODE, has been shown to activate the G protein-coupled receptor G2A, initiating a cascade of intracellular events including calcium mobilization and MAP kinase activation. Given the structural relationship, it is plausible that this compound could also participate in G protein-coupled receptor signaling or other pathways, thereby influencing cellular responses.

The molecular targets of this compound are not yet fully characterized. However, based on the activities of similar lipid molecules, potential targets could include nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). PPARs are key regulators of lipid metabolism and inflammation, and their activation by fatty acid derivatives can lead to significant changes in gene expression.

Physiological Functions in Model Organisms

The physiological roles of this compound extend to diverse biological systems, including plants and insects, where it appears to play roles in growth regulation and chemical communication.

In the realm of plant biology, oxylipins are well-established as signaling molecules involved in growth, development, and defense responses. While specific research on this compound is limited, the broader class of oxidized fatty acids is known to interact with plant hormone signaling pathways. For example, jasmonic acid, a well-known plant hormone, is synthesized from linolenic acid via an oxidative pathway. It is conceivable that this compound or its metabolic precursors could influence plant physiological processes by modulating these hormonal networks.

In the insect world, fatty acid derivatives play a crucial role as pheromones, mediating complex social behaviors. While 9-oxo-2-decenoic acid (9-ODA) is the primary component of the queen honey bee's mandibular pheromone, other related fatty acids are also involved in chemical communication. These pheromones regulate colony cohesion, suppress worker ovary development, and act as sex attractants biochemjournal.com. The structural similarity of this compound to these key signaling molecules suggests a potential, yet unexplored, role in insect chemoreception and the intricate social dynamics of insect colonies. Further research is required to determine if this compound acts as a pheromone or modulates the perception of other chemical cues in insects.

Contribution to Fungal Development and Growth

There is a scarcity of studies directly investigating the role of this compound in fungal development. However, research on similar oxylipins, such as 10-oxo-trans-8-decenoic acid (ODA), provides insights into the potential functions of this class of molecules in fungi. ODA has been shown to possess hormone-like properties that influence the growth of mushroom stipes and the development of other fungal structures. researchgate.net It is suggested that ODA, in conjunction with other compounds like 1-octen-3-ol, may regulate the transition between vegetative and reproductive growth in fungi. researchgate.net

Studies on various fungal species have demonstrated that certain monohydroxy unsaturated fatty acids can inhibit the growth of food spoilage fungi like Penicillium roqueforti and Aspergillus niger. nih.gov The antifungal activity of these fatty acids appears to be related to the sterol content of the fungal biomass, suggesting that compounds that interfere with fungal sterol synthesis could enhance their antifungal effects. nih.gov Specifically, mono- and di-unsaturated fatty acids with hydroxylation at positions 9, 10, 12, or 13 have exhibited similar fungistatic activity. nih.gov For example, 9S-hydroxy-octadecadienoic acid (9S-HODE) has been observed to inhibit the formation of conidia in Aspergillus ochraceus. nih.gov

Given these findings on structurally related oxylipins, it is plausible that this compound could also play a role in regulating fungal growth and development, potentially acting as a signaling molecule or a modulator of fungal cell structure. However, without direct experimental evidence, its specific contributions remain speculative.

Other Non-Human Biological Activities

Interestingly, while queens primarily produce 9-HDA, worker bees predominantly synthesize the regioisomeric 10-hydroxy-2(E)-decenoic acid, which is thought to be used as a larval food source and an antiseptic secretion. researchgate.net However, both castes are capable of producing both isomers, indicating a shared biosynthetic pathway. researchgate.net

The established role of 9-HDA in honeybee communication and social behavior highlights the potential for this compound to have specific and potent biological activities in other non-human systems. As an oxylipin, it could be involved in a variety of signaling pathways that regulate physiological processes.

Mechanistic Elucidation of Biological Effects

The precise molecular mechanisms through which this compound exerts its biological effects are yet to be determined due to a lack of specific research. However, by examining studies on other antifungal fatty acids and related oxylipins, potential mechanisms of action can be inferred.

In Vitro Mechanistic Studies

In vitro studies on other antifungal fatty acids offer a potential model for the mechanism of this compound. For instance, the antifungal fatty acid cis-9-heptadecenoic acid, produced by Pseudozyma flocculosa, is known to cause the release of intracellular ions and proteins from sensitive fungi. nih.gov This suggests that it disrupts the properties and functions of the cytoplasmic membrane. nih.gov It is hypothesized that this fatty acid partitions into the hydrophobic region of the fungal membrane, inducing disorder in the acyl chains of neighboring lipid molecules. nih.gov This alteration in membrane dynamics could affect the activity of membrane-bound proteins, leading to a collapse of the membrane potential. nih.gov

Another potential mechanism for oxylipins is the interaction with specific cellular receptors. For example, 9-hydroxyoctadecadienoic acid (9-HODE) and its derivatives are known to directly activate peroxisome proliferator-activated receptor gamma (PPARγ). wikipedia.org This activation can induce the transcription of PPARγ-inducible genes and stimulate the maturation of monocytes to macrophages. wikipedia.org While this has been observed in mammalian cells, it points to the possibility of this compound interacting with specific protein targets to initiate a signaling cascade.

The table below summarizes the potential in vitro mechanisms based on studies of related compounds.

| Potential Mechanism | Observed Effect in Related Compounds | Affected Cellular Component/Process | Example Compound(s) |

| Membrane Disruption | Release of intracellular ions and proteins, collapse of membrane potential. | Fungal cytoplasmic membrane | cis-9-heptadecenoic acid |

| Receptor Activation | Activation of nuclear receptors, induction of gene transcription. | Peroxisome proliferator-activated receptor gamma (PPARγ) | 9-hydroxyoctadecadienoic acid (9-HODE) |

In Vivo Studies in Non-Human Biological Systems

Direct in vivo studies on this compound in non-human biological systems are currently lacking. However, research on the related compound 10-hydroxy decanoic acid (10-HDA) provides a glimpse into the potential systemic effects of such molecules. In a study on rats with lead-induced testicular toxicity, administration of 10-HDA demonstrated significant therapeutic effects. nih.gov The treatment was effective in restoring semen quality, balancing pituitary and gonadal hormones, and improving the histoarchitecture of the testes. nih.gov Furthermore, 10-HDA was found to decrease testicular inflammatory markers and apoptotic proteins. nih.gov

These findings suggest that hydroxy fatty acids like 10-HDA can exert protective effects against oxidative stress and inflammation in a whole-organism context. The mechanisms likely involve the modulation of complex signaling pathways, such as the Nrf2/HO-1 and Caspase-3/Bax/Bcl-2 pathways, which are critical in managing oxidative stress and apoptosis. nih.gov

The table below outlines the observed in vivo effects of a related hydroxy fatty acid.

| Biological System | Observed Effect | Potential Mechanism | Example Compound |

| Rat model of testicular toxicity | Restoration of semen quality, hormonal balance, and testicular structure; reduction of inflammation and apoptosis. | Modulation of Nrf2/HO-1 and Caspase-3/Bax/Bcl-2 signaling pathways. | 10-hydroxy decanoic acid (10-HDA) |

While these studies on related compounds provide valuable hypotheses, dedicated research is necessary to elucidate the specific biological roles and mechanisms of this compound.

Chemical Synthesis and Structural Modifications of 9 Hydroxy 10 Oxodecanoic Acid

Total Synthesis Strategies

The total synthesis of 9-hydroxy-10-oxodecanoic acid and related compounds often involves multi-step sequences that strategically build the carbon backbone and introduce the requisite functional groups. Key to these syntheses are reactions that form carbon-carbon bonds and precisely install the hydroxyl and keto functionalities.

Esterification and hydrolysis are fundamental reactions in the synthesis of carboxylic acids like this compound. Esterification is often employed as a protecting group strategy for the carboxylic acid moiety during intermediate synthetic steps. This prevents the acidic proton from interfering with base-sensitive reactions. The ester can then be hydrolyzed in the final steps to yield the target carboxylic acid.

One notable method for esterification is the Yamaguchi esterification , which is particularly useful for the synthesis of complex natural products and their analogs. This protocol involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine, followed by the addition of an alcohol and a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) nih.gov. This method is known for its high yields and ability to proceed under mild conditions, making it suitable for sensitive substrates nih.gov. For instance, in the total synthesis of various macrolides, Yamaguchi esterification has been a crucial step for the formation of the ester linkage before the final ring closure or deprotection steps nih.gov.

The final step in many total syntheses of carboxylic acids is the hydrolysis of a methyl or ethyl ester. This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent, followed by acidification to protonate the carboxylate and yield the free carboxylic acid.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. In the context of synthesizing this compound, reductive ozonolysis of an appropriate unsaturated fatty acid precursor is a key strategy to generate the aldehyde functionality at one end of the carbon chain.

The process involves reacting an alkene with ozone (O₃) at low temperatures, typically in a solvent like methanol (B129727) or dichloromethane (B109758), to form an ozonide intermediate. This intermediate is then treated with a reducing agent in a "reductive workup" to yield aldehydes or ketones masterorganicchemistry.com. Common reducing agents include dimethyl sulfide (B99878) (DMS), zinc dust, or triphenylphosphine (B44618) masterorganicchemistry.com. For example, the ozonolysis of oleic acid, an 18-carbon unsaturated fatty acid, can yield nonanal (B32974) and 9-oxononanoic acid, demonstrating the utility of this reaction in producing shorter-chain functionalized molecules from readily available starting materials rsc.orggoogle.comwikipedia.org.

The general mechanism of ozonolysis involves the initial 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide), which is unstable and rearranges to a more stable secondary ozonide (1,2,4-trioxolane) unl.edu. The subsequent reductive workup cleaves the ozonide to give the desired carbonyl products unl.edu.

| Starting Material | Ozonolysis Conditions | Product(s) | Reference |

| Oleic Acid | 1. O₃, CH₃OH, -78°C; 2. Reductive workup | Nonanal, 9-Oxononanoic acid | rsc.orggoogle.comwikipedia.org |

| Erucic Acid | 1. O₃; 2. Oxidative workup | Pelargonic acid, Brassylic acid | wikipedia.org |

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the formation of carbon-carbon double bonds, which can be subsequently hydrogenated to form the saturated backbone of this compound. nih.gov These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. organic-chemistry.org

The HWE reaction is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification organic-chemistry.orgwpmucdn.com. A significant advantage of the HWE reaction is its ability to produce (E)-alkenes with high stereoselectivity, particularly with stabilized ylides organic-chemistry.org.

A general procedure for a Wittig-type reaction involves the deprotonation of a phosphonium (B103445) salt or phosphonate ester with a base to form the reactive ylide or carbanion. This is then reacted with a carbonyl compound to form an oxaphosphetane intermediate, which collapses to the alkene and a phosphine (B1218219) oxide or phosphate byproduct organic-synthesis.combristol.ac.uk. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, the reaction conditions, and the presence of salts nih.gov.

Controlling the stereochemistry at the C9 position of this compound is a critical aspect of its total synthesis. Enantioselective synthesis strategies aim to produce a single enantiomer of the target molecule. This can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One approach involves the organocuprate-catalyzed opening of chiral epoxides. For example, the synthesis of (R)-(-)-9-hydroxy-(E)-decenoic acid has been achieved through the reaction of a chiral methyl oxirane with an organocuprate reagent researchgate.net. This method establishes the stereocenter at the hydroxyl-bearing carbon with high enantiomeric purity researchgate.net.

Another strategy involves the use of enzymes. For instance, lipase-catalyzed transesterification can be used to resolve racemic alcohols, providing access to enantiomerically pure hydroxy fatty acids researchgate.net. The stereoselective synthesis of pyrrolidine (B122466) derivatives, which can be precursors to more complex molecules, often relies on stereoselective cyclization reactions of acyclic starting materials mdpi.com.

Derivatization and Analog Development

The synthesis of derivatives and analogs of this compound is crucial for studying its biological activity and developing new therapeutic agents. This involves modifying the parent structure to alter its physicochemical properties and biological interactions.

The synthesis of functionalized analogs often involves the introduction of different functional groups or structural motifs onto the decanoic acid backbone. For example, aryl-functionalized analogs of natural products have been synthesized to explore their structure-activity relationships nih.gov. The synthesis of such analogs can involve cross-metathesis reactions to elongate the carbon chain, followed by hydrogenation to produce the saturated backbone nih.govnih.gov.

The synthesis of (R)-3-hydroxy-decanoic acid and its analogs from levoglucosenone (B1675106), a cellulose-derived starting material, highlights a green chemistry approach to producing chiral fatty acids nih.gov. This multi-step synthesis includes key reactions such as Michael addition, Baeyer-Villiger oxidation, and cross-metathesis for chain homologation nih.gov. The final hydrogenation step yields the saturated hydroxy fatty acid analogs nih.gov.

Modification of Hydroxyl and Oxo Groups

The hydroxyl (-OH) and oxo (C=O) groups are key functional moieties that allow for a variety of structural modifications of this compound. These transformations are based on well-established principles of organic chemistry and can be used to create a library of derivative compounds for further study.

Modification of the Hydroxyl Group: The secondary alcohol at the C9 position can be a target for several chemical transformations. One common reaction is oxidation, which converts the hydroxyl group into a ketone. For similar hydroxy fatty acids, reagents like the Dess–Martin periodinane in dichloromethane are effective for this purpose nih.gov. This would convert this compound into 9,10-dioxodecanoic acid. Another approach involves converting the hydroxyl moiety into a good leaving group, for instance, through tosylation, which then allows for nucleophilic substitution to introduce other functional groups like azides nih.gov.

Modification of the Oxo Group: Conversely, the oxo group at the C10 position can be modified, primarily through reduction. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol is a standard procedure to convert a ketone into a secondary alcohol mdpi.com. Applying this to this compound would result in the formation of 9,10-dihydroxydecanoic acid.

These targeted modifications are summarized in the table below.

| Starting Moiety | Reaction Type | Reagent Example | Resulting Moiety |

| C9-Hydroxyl | Oxidation | Dess–Martin periodinane | C9-Oxo |

| C10-Oxo | Reduction | Sodium Borohydride (NaBH₄) | C10-Hydroxyl |

Generation of Related Oxo and Hydroxy Fatty Acids

The principles used to synthesize and modify this compound are part of a broader field focused on the generation of a diverse range of oxo and hydroxy fatty acids. These related compounds are valuable for studying structure-activity relationships.

One major avenue of research is biocatalysis, which often provides environmentally friendly and highly selective routes to these molecules. For instance, engineered microorganisms are used to produce ω-hydroxy fatty acids (where the hydroxyl group is at the terminal carbon). By expressing specific enzymes like P450 monooxygenases, bacteria such as Escherichia coli can be programmed to hydroxylate fatty acids at the ω-position nih.govgoogle.com. Further enzymatic steps using alcohol and aldehyde dehydrogenases can then generate terminal oxo groups or dicarboxylic acids google.com.

Chemical methods also offer versatile pathways. A photochemical hydroacylation reaction has been developed to produce various saturated oxo fatty acids (SOFAs) by controlling the position of the oxo group along the aliphatic chain mdpi.com. This demonstrates a synthetic strategy to generate a library of different oxo-isomers that are structurally related to this compound.

Regioselective and Stereospecific Synthetic Approaches

Controlling the precise location (regioselectivity) and three-dimensional orientation (stereospecificity) of the hydroxyl and oxo groups is a critical aspect of synthesizing this compound and its analogs.

Biocatalytic Approaches: Biocatalysis is a powerful tool for achieving high stereospecificity. The use of enzymes like lipoxygenases (LOX) can lead to the production of specific enantiomers of hydroxy fatty acids. In one study, whole recombinant E. coli cells expressing a 9R-lipoxygenase were used to convert linoleic acid into 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) with high selectivity researchgate.net. This approach highlights how specific enzymes can be used to control the chirality at a hydroxyl-bearing carbon, a principle directly applicable to the synthesis of specific stereoisomers of this compound. Similarly, a "green synthesis" route starting from levoglucosenone has been developed to produce (R)-3-hydroxy-decanoic acid, demonstrating a stereoselective chemical pathway frontiersin.orgnih.gov.

Chemical Synthesis Approaches: In chemical synthesis, classic reactions like the Wittig reaction and its variations are employed to achieve both regio- and stereocontrol, particularly in the formation of carbon-carbon double bonds in unsaturated fatty acids researchgate.net. For saturated systems like this compound, regioselectivity is often established by using starting materials with pre-defined functional groups. For example, synthesis might start from oleic acid, where ozonolysis can cleave the double bond to introduce functional groups at specific positions, which are then further elaborated researchgate.net.

Yield Optimization and Purity Considerations in Synthesis

Maximizing the yield of the desired product while ensuring high purity are paramount considerations in any synthetic strategy.

Yield Optimization: In biocatalytic production, yield can be enhanced by optimizing various reaction parameters. For the synthesis of 9R-HODE, researchers systematically adjusted factors such as pH, temperature, cell concentration, substrate concentration, and oxygen supply. The optimized conditions resulted in a high conversion yield of 95% researchgate.net. Another strategy to improve yield in whole-cell biocatalysis is to overcome substrate insolubility and product toxicity by implementing two-phase reaction systems and co-expressing membrane transporters to improve substrate uptake, which increased the production of ω-hydroxy dodecanoic acid to 4 g/L nih.gov.

In chemical synthesis, such as in cross-metathesis reactions used to elongate fatty acid chains, optimization involves screening different catalysts and reaction conditions. For the synthesis of a precursor to (R)-3-hydroxydecanoic acid, testing various catalyst loadings and modes of addition (e.g., in one portion vs. continuous addition via syringe pump) improved the reaction yield significantly, achieving a 62% yield under optimized conditions frontiersin.org.

Purity Considerations: Achieving high purity requires effective separation of the target molecule from starting materials, by-products, and solvents. A common and effective method for purifying hydroxy and oxo fatty acids is flash chromatography over a silica (B1680970) gel stationary phase frontiersin.orgnih.gov. The success of this technique relies on the different polarities of the components in the crude reaction mixture, allowing for their selective elution and isolation.

The table below summarizes key optimization and purification strategies.

| Strategy | Method | Example Application | Result |

| Yield Optimization | Biocatalysis Parameter Tuning | pH, temperature, oxygenation control in 9R-HODE production | 95% conversion yield researchgate.net |

| Yield Optimization | Chemical Reaction Condition Screening | Catalyst loading and addition mode in cross-metathesis | Yield improved to 62% frontiersin.org |

| Purity | Chromatographic Purification | Flash chromatography over silica gel | Isolation of pure (R)-3-hydroxy-alkanoic acid precursors frontiersin.orgnih.gov |

Advanced Analytical Methodologies for 9 Hydroxy 10 Oxodecanoic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the analysis of 9-Hydroxy-10-oxodecanoic acid, enabling its isolation from other structurally similar fatty acids and matrix components. The choice of technique depends on the specific requirements of the analysis, such as the desired level of purity, the quantity of sample, and the need for quantitative versus qualitative data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids, including hydroxy and oxo derivatives. researchgate.netnih.gov Its high resolution and adaptability make it suitable for both quantification and purification. For compounds like this compound, reversed-phase HPLC is the most common approach. researchgate.net

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous component, frequently acidified with phosphoric acid, to ensure the carboxylic acid group remains protonated for better retention and peak shape. nih.govnih.gov Detection is commonly achieved using a UV detector, often at a low wavelength around 210 nm where the carboxylic acid group absorbs light. nih.gov The technique's robustness has been demonstrated in the analysis of related compounds like 10-hydroxy-2-decenoic acid (10-HDA) in complex matrices such as royal jelly. researchgate.netresearchgate.net

Table 1: Example HPLC Conditions for Analysis of Related Hydroxy Fatty Acids

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Methanol and 0.05% phosphoric acid (50:50, v/v) | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govhplc.eu |

| Detection | UV at 210 nm | nih.gov |

| Column Temp. | 30°C | researchgate.net |

| Internal Standard | Methyl 4-hydroxybenzoate | researchgate.net |

Gas Chromatography (GC) is another powerful technique for fatty acid analysis, prized for its high resolution and sensitivity, especially when coupled with a mass spectrometer. nih.govgsconlinepress.com However, due to the low volatility and polar nature of this compound, derivatization is a mandatory prerequisite for GC analysis. gcms.cz This process converts the polar carboxyl and hydroxyl groups into less polar, more volatile esters and ethers, respectively. nih.govgcms.cz

Common derivatization procedures include:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (FAME), using reagents like BF₃-methanol or by transesterification. gcms.cz

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govgcms.cz

Once derivatized, the compound can be separated on a capillary column, often with a nonpolar or medium-polarity stationary phase. The high temperatures used in GC allow for the efficient separation of different fatty acid derivatives. gsconlinepress.com

Table 2: Typical GC Parameters for Derivatized Fatty Acid Analysis

| Parameter | Description | Source |

| Derivatization | Esterification (e.g., FAMEs) followed by silylation (e.g., TMS ethers) | nih.govgcms.cz |

| Column | Capillary column with a nonpolar stationary phase (e.g., HP-5) | gsconlinepress.com |

| Carrier Gas | Helium | gsconlinepress.com |

| Injector Temp. | Typically 250°C | gsconlinepress.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | gsconlinepress.com |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary analysis of this compound. khanacademy.orgaga-analytical.com.pl It is particularly useful for monitoring the progress of chemical reactions, screening for the presence of the compound in extracts, and optimizing solvent systems for column chromatography. aga-analytical.com.pl

In a typical TLC analysis, the stationary phase is a layer of silica (B1680970) gel coated on a glass or aluminum plate. khanacademy.org The sample is spotted near the bottom of the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, a mixture of organic solvents, ascends the plate via capillary action, separating the components of the sample based on their differential polarity and affinity for the stationary phase. youtube.com For a relatively polar compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. After development, the spots are visualized, often by using a staining reagent like potassium permanganate (B83412) or phosphomolybdic acid, which reacts with the functional groups of the analyte to produce colored spots. illinois.educhemistryhall.com

Table 3: Common TLC Systems for Fatty Acid Separation

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F254 | khanacademy.orgaga-analytical.com.pl |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (varying polarity) | chemistryhall.com |

| Visualization | Potassium permanganate stain, Phosphomolybdic acid stain, UV light (if applicable) | illinois.edu |

| Application | Reaction monitoring, purity assessment, solvent system optimization | aga-analytical.com.pl |

Spectroscopic Characterization Methods

Following chromatographic separation, spectroscopic techniques are employed to confirm the molecular structure of this compound and to quantify its abundance.

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (GC-MS and LC-MS), is an indispensable tool for the analysis of this compound. researchgate.netnih.gov It provides information on the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers detailed insights into its structure. nih.gov

In LC-MS, electrospray ionization (ESI) in negative ion mode is commonly used, which generates the deprotonated molecule [M-H]⁻. nih.govnih.gov For this compound (C₁₀H₁₈O₄), this would correspond to an m/z of 201.11.

Tandem mass spectrometry (MS/MS) of the precursor ion provides characteristic fragment ions that help to pinpoint the locations of the hydroxyl and ketone groups. Cleavage adjacent to these functional groups is a common fragmentation pathway. For instance, in similar hydroxy fatty acids, characteristic cleavages occur on either side of the carbon bearing the hydroxyl group, allowing for its precise localization along the fatty acid chain. nih.gov This high specificity also allows for highly sensitive and selective quantification using techniques like multiple reaction monitoring (MRM). nih.gov

Table 4: Predicted MS/MS Fragmentation Behavior for this compound

| Precursor Ion [M-H]⁻ (m/z) | Predicted Fragment Ion (m/z) | Origin of Fragment |

| 201.11 | 183.10 | Loss of H₂O from the precursor ion |

| 201.11 | 157.13 | Cleavage between C9 and C10 (loss of acetyl group) |

| 201.11 | 141.10 | Cleavage between C8 and C9 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural confirmation of this compound. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the carbon skeleton and the precise location of functional groups.

¹H NMR: The proton spectrum would show characteristic signals for the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (H9) would appear as a multiplet around 3.4-4.0 ppm. The methyl protons of the ketone's acetyl group (H1) would be a singlet around 2.1 ppm. The protons alpha to the carboxylic acid (H2) would be a triplet around 2.3 ppm. aocs.org

¹³C NMR: The carbon spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid would resonate around 175-180 ppm, while the ketone carbonyl carbon would be further downfield, above 200 ppm. The carbon attached to the hydroxyl group would appear in the range of 65-75 ppm. nih.gov

Together, these spectroscopic data provide definitive proof of the structure of this compound, complementing the information obtained from mass spectrometry.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Positions in this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

| C1 | ¹³C | ~179 | - |

| C2 | ¹H | ~2.3 | Triplet |

| C9 | ¹H | ~3.6 | Multiplet |

| C9 | ¹³C | ~71 | - |

| C10 | ¹³C | ~209 | - |

| C1' (Methyl on Ketone) | ¹H | ~2.1 | Singlet |

| C1' (Methyl on Ketone) | ¹³C | ~30 | - |

UV-Visible Absorption Spectroscopy for Detection

UV-Visible absorption spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a chemical compound. The applicability of this method for the direct detection of this compound is limited by the compound's molecular structure. The primary chromophores—functional groups that absorb light—in this molecule are the carbonyl group (ketone) and the carboxyl group.

Saturated aliphatic carboxylic acids and ketones typically exhibit weak light absorption in the deep ultraviolet region. This absorption is due to n → π* electronic transitions. nih.gov For saturated fatty acids, the main absorption band is typically observed around 210 nm. nih.gov Given that this compound lacks a conjugated system of alternating double and single bonds, it is not expected to absorb light in the visible range or the near-UV range, and therefore it is colorless. msu.edulibretexts.org

The absence of a strong chromophore and a low wavelength absorption maximum (λmax) present significant challenges for detection in complex biological samples. libretexts.org Biological matrices contain numerous interfering substances that also absorb in the deep UV region, making selective and sensitive detection of this compound by UV-Visible spectroscopy alone impractical. nih.gov Direct analysis would require extensive sample purification to remove these interferences.

| Property | Description | Implication for Detection |

| Chromophores | Carboxyl group, Ketone group | Absorption of UV light. |

| Conjugation | Absent | No absorption in the visible spectrum; λmax is at a low wavelength. |

| Expected λmax | ~210 nm | High potential for interference from other molecules in biological samples. |

| Detection Feasibility | Low for direct analysis | Requires derivatization or coupling with a separation technique like HPLC. |

Quantification Approaches in Complex Biological Matrices

Quantifying endogenous compounds like this compound in complex biological matrices such as plasma, urine, or tissue extracts presents considerable analytical challenges. nih.gov These challenges include the typically low physiological concentrations of the analyte and the presence of a multitude of other molecules that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govnih.gov

To achieve accurate and reliable quantification, highly sensitive and selective methods are required. The current standard for the quantification of lipids and other small molecules in biological samples is mass spectrometry (MS), most commonly coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). nih.govresearchgate.net LC-tandem mass spectrometry (LC-MS/MS) is particularly powerful, offering the high specificity needed to distinguish the target analyte from the complex background matrix. nih.gov

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. gcms.czresearchgate.net For this compound, derivatization can enhance volatility for GC analysis or improve detection sensitivity and chromatographic performance in LC. libretexts.orggcms.cz The primary sites for derivatization on this molecule are the hydroxyl and carboxylic acid functional groups. libretexts.org

Common Derivatization Strategies:

Silylation: This is a common technique for GC analysis where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced with a silyl (B83357) group, typically trimethylsilyl (TMS). libretexts.org This process reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility and thermal stability, making it suitable for GC analysis. libretexts.orggcms.cz

Alkylation/Esterification: The carboxylic acid group can be converted into an ester (e.g., a methyl ester) to increase volatility for GC. gcms.cz

Acylation: This strategy can be used to modify the hydroxyl group.

Chromophore/Fluorophore Tagging: For HPLC with UV-Visible or fluorescence detection, a derivatizing agent that contains a chromophore or fluorophore can be attached to the analyte. researchgate.net This significantly enhances detection sensitivity and specificity by shifting the absorption or emission wavelength to a region with less background interference. libretexts.orgresearchgate.net

| Derivatization Method | Target Functional Group(s) | Analytical Technique | Purpose |

| Silylation (e.g., with BSTFA) | Carboxyl, Hydroxyl | GC-MS | Increase volatility and thermal stability. |

| Esterification (e.g., with Methanol/HCl) | Carboxyl | GC-MS | Increase volatility. |

| Tagging (e.g., with PFB-Br) | Carboxyl | GC-ECD, LC-MS | Enhance sensitivity for electron capture detection or mass spectrometry. |

| Tagging (e.g., with a fluorescent label) | Carboxyl, Hydroxyl | HPLC-Fluorescence | Greatly increase detection sensitivity and selectivity. |

Internal Standard Applications

The use of an internal standard is crucial for achieving accurate quantification in analytical methods, particularly those involving mass spectrometry. nih.gov An internal standard is a compound that is added to a sample in a known quantity before any sample processing steps. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response (matrix effects). nih.govnih.gov

The ideal internal standard has chemical and physical properties that are nearly identical to the analyte. For this reason, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard. nih.gov For this compound, an appropriate internal standard would be a version of the molecule where several hydrogen atoms are replaced with deuterium (B1214612) (²H or D) or one or more carbon atoms are replaced with carbon-13 (¹³C). Because the SIL internal standard co-elutes with the analyte and behaves identically during extraction and ionization, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate measure of the analyte's concentration. nih.gov

| Compound | Structure | Role in Analysis | Rationale |

| Analyte | This compound | Target for quantification | The compound of interest. |

| Internal Standard | This compound-d₄ (example) | Reference compound | Chemically identical to the analyte, but with a different mass, allowing for correction of analytical variability. |

Metabolomics and Lipidomics Approaches

Metabolomics and lipidomics are comprehensive analytical approaches that aim to identify and quantify a large number of metabolites or lipids within a biological sample simultaneously. nih.govox.ac.uk These "omics" platforms are powerful tools for understanding physiological and pathological states. This compound, as a modified fatty acid, falls within the scope of both metabolomics and lipidomics studies.

In a typical workflow, metabolites and lipids are extracted from a biological sample (e.g., plasma, tissue) and analyzed using high-resolution techniques like LC-MS/MS or GC-MS. researchgate.netox.ac.uk

Targeted Approaches: In a targeted lipidomics approach, the analytical method is optimized to accurately quantify a predefined list of specific lipids, which could include this compound. This method offers high sensitivity and quantitative accuracy.

Untargeted Approaches: In an untargeted approach, the goal is to detect and measure as many metabolites or lipids as possible to gain a broad overview of the sample's composition. nih.gov Following data acquisition, compounds like this compound can be identified by comparing their mass spectra and retention times to those of authentic standards or spectral libraries.

These high-throughput methods allow researchers to study the role of this compound in the context of broader metabolic and lipid networks, providing insights into its biological function and regulation. researchgate.net

Biotechnological Applications and Research Opportunities of 9 Hydroxy 10 Oxodecanoic Acid

Microbial Production and Biocatalysis

The biotechnological production of 9-Hydroxy-10-oxodecanoic acid and related hydroxy fatty acids is an area of growing interest, offering a green alternative to chemical synthesis methods. Research has focused on both the use of native microorganisms and the development of engineered strains for improved production.

Engineered Microorganisms for Enhanced Yields

Metabolic engineering of microorganisms has been a key strategy to improve the production of hydroxy fatty acids. By introducing specific genes and modifying metabolic pathways, researchers have been able to enhance the yields and specificity of the desired products.

For instance, recombinant Escherichia coli has been a common host for producing various hydroxy fatty acids. By expressing genes for enzymes like thioesterases and modified ω-hydroxylases, these microorganisms can be engineered to produce ω-hydroxy fatty acid derivatives from renewable feedstocks. uni-tuebingen.de One study demonstrated the production of ω-hydroxy fatty acids, ω-oxo fatty acids, and α,ω-diacids using genetically modified E. coli. uni-tuebingen.de Another approach involved engineering E. coli with an alkane monooxygenase complex (AlkBGT) from Pseudomonas putida GPo1, which can catalyze the ω-hydroxylation of fatty acids. nih.gov

Yeast, such as Candida viswanathii, has also been engineered for the production of ω-hydroxydodecanoic acid (HDA), where this compound is a related intermediate. Current time information in Bangalore, IN. Through the use of CRISPR/Cas13d to knockdown genes involved in the conversion of HDA to other products, a significant increase in the HDA titer was achieved, reaching up to 12.7 g/L in a bioreactor. Current time information in Bangalore, IN.

| Engineered Microorganism | Target Product(s) | Key Engineered Pathway/Enzyme(s) | Substrate | Titer/Yield |

| Escherichia coli | ω-hydroxy fatty acid derivatives | Thioesterase, modified ω-hydroxylase | Renewable feedstock | Not specified |

| Escherichia coli W3110 (pBT10) | HNAME, ONAME, NDAME | Alkane monooxygenase complex (AlkBGT) | Nonanoic acid methyl ester (NAME) | Not specified |

| Candida viswanathii | ω-Hydroxydodecanoic acid (HDA) | CRISPR/Cas13d knockdown of FAO, ADH, FALDH | Dodecane | 12.7 g/L |

| Escherichia coli | 10-Hydroxystearic acid | Oleate (B1233923) hydratase (ohyA) from Stenotrophomonas maltophilia | Oleic acid | ~46 g/L |

Enzyme-Catalyzed Biotransformations

Enzyme-catalyzed biotransformations offer a more direct route to producing specific hydroxy fatty acids. This approach utilizes isolated enzymes or whole-cell biocatalysts to perform specific chemical conversions.

A notable example is the use of hydroperoxide lyase (HPL) in an enzyme cascade. HPLs, which are part of the cytochrome P450 family, can cleave fatty acid hydroperoxides to form aldehydes and ω-oxoacids. bongerlab.com For instance, 9-oxononanoic acid has been synthesized from linoleic acid using a coupled enzymatic reaction involving 9-lipoxygenase (9-LOX) and 9/13-HPL. bongerlab.com

The hydration of unsaturated fatty acids is another important enzyme-catalyzed reaction. Micrococcus luteus has been shown to metabolize oleic acid to 10-hydroxystearic acid and 10-oxostearic acid. chemscene.com Similarly, recombinant E. coli expressing oleate hydratase from Stenotrophomonas maltophilia has been used for the efficient conversion of oleic acid to 10-hydroxystearic acid. nih.gov

| Enzyme/Enzyme System | Substrate | Product(s) | Key Findings |

| 9-Lipoxygenase (9-LOX) and 9/13-Hydroperoxide Lyase (HPL) | Linoleic acid | 9-Oxononanoic acid | Proposed as a precursor for biopolymers. bongerlab.com |

| Micrococcus luteus cells | Oleic acid | 10-Hydroxystearic acid, 10-Oxostearic acid | Demonstrates hydration of the C9-C10 double bond. chemscene.com |

| Oleate hydratase from Stenotrophomonas maltophilia (in recombinant E. coli) | Oleic acid | 10-Hydroxystearic acid | Achieved a high specific product formation rate of approximately 2.0 g/g CDW/h. nih.gov |

| Papaya Hydroperoxide Lyase (HPLCP-N) | 13S-HPODE | 12-oxo-9(Z)-dodecenoic acid | High catalytic efficiency with a yield of 90%. bongerlab.com |

Potential as a Biochemical Intermediate

This compound and related oxylipins serve as important biochemical intermediates in various metabolic pathways, particularly in plants. These compounds are often derived from the oxidation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid through the action of lipoxygenases (LOXs). wikipedia.org

In plants, the 9-LOX pathway leads to the formation of various oxylipins, including 9-hydroxy-10-oxo compounds. nih.gov These can be further metabolized into other signaling molecules. For example, 9-HODE (9-hydroxyoctadecadienoic acid) can be metabolized to 9-oxo-ODE (9-oxo-10(E),12(Z)-octadecadienoic acid). These molecules are involved in regulating plant growth, development, and defense responses. wikipedia.org

Furthermore, ω-oxo fatty acids, which are structurally related to this compound, are valuable intermediates for the synthesis of polymers. For example, 9-oxononanoic acid is considered a precursor for biopolymers. bongerlab.com The presence of both a carboxyl and an oxo group allows for further chemical or enzymatic modifications to produce bifunctional monomers like α,ω-dicarboxylic acids or ω-amino acids, which are essential for the production of polyamides and polyesters. bongerlab.comfluorochem.co.uk

Applications in Agriculture (e.g., Crop Improvement, Plant Stress Response)

Oxylipins, including this compound and its derivatives, play crucial roles in plant defense mechanisms and stress responses, suggesting their potential application in agriculture for crop improvement. wikipedia.org

These specialized metabolites are involved in protecting plants against herbivores, insects, and pathogens. wikipedia.org The accumulation of certain oxylipins is a key part of the plant's systemic signaling and acclimation response to both biotic and abiotic stresses. wikipedia.org For instance, some unsaturated α-ketol fatty acids, such as 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid, have been shown to exhibit a flower bud formation promoting action in a wide range of plants.

Research has also indicated that certain fatty acid derivatives can influence plant growth. Acetylenic fatty acids, for example, have been shown to inhibit seed germination and seedling growth, suggesting a potential role as plant growth regulators. The application of specific oxylipins could therefore be explored for modulating plant development and enhancing stress tolerance in agricultural settings.

Development of Research Probes and Tools

The development and application of this compound as a specific research probe or tool is not a widely documented area of research. While the broader class of oxylipins and fatty acids are of significant biological interest, and various chemical probes are used to study their metabolism and signaling pathways, specific examples utilizing the this compound scaffold are scarce in the reviewed literature.

In principle, the functional groups of this compound—the hydroxyl and ketone moieties, as well as the carboxylic acid—could be chemically modified to introduce reporter tags (e.g., fluorophores) or handles for bio-orthogonal chemistry. nih.govbongerlab.com Such probes would be valuable for studying the interactions of this molecule with cellular targets and for tracking its metabolic fate. However, the synthesis and application of such specific probes derived from this compound have not been prominently reported.

Future Research Directions and Unanswered Questions

Elucidation of Undefined Enzymatic Pathways

The formation of 9-HODA is linked to the oxidative metabolism of polyunsaturated fatty acids, particularly linoleic acid. In plants, the 9-lipoxygenase (9-LOX) pathway is a known route for the generation of various oxylipins. However, the specific enzymatic cascade that leads to the precise structure of 9-HODA remains to be fully elucidated. It is understood that human umbilical vein endothelial cells can convert linoleic acid into 9-hydroxyoctadecadienoic acid (9-HODE), a related but distinct compound, through a process that may involve cyclooxygenase. nih.gov

Future research must focus on identifying and characterizing the specific enzymes responsible for the conversion of linoleic acid hydroperoxides to 9-HODA. This will involve a combination of in vitro enzymatic assays with purified enzymes and in vivo studies using cell cultures or model organisms. Key questions to be addressed include:

Which specific lipoxygenases, cyclooxygenases, or cytochrome P450 enzymes are involved in the initial oxidation of linoleic acid to a precursor of 9-HODA?

What are the subsequent enzymatic steps and the identities of the enzymes (e.g., dehydrogenases, reductases) that catalyze the formation of the hydroxyl and keto groups at the 9th and 10th positions of the decanoic acid backbone?

How is the stereochemistry of 9-HODA controlled during its biosynthesis, and what is the biological significance of different stereoisomers?

Answering these questions will provide a complete picture of the biosynthetic pathway of 9-HODA, enabling a better understanding of its regulation and its relationship with other lipid signaling molecules.

Comprehensive Mapping of Biological Target Interactions

A critical area of future investigation is the identification and characterization of the biological targets of 9-HODA. While related oxidized linoleic acid metabolites (OXLAMs) are known to interact with various receptors and enzymes, the specific molecular targets of 9-HODA are currently unknown. For instance, 9-HODE has been shown to be a PPAR-γ agonist and can induce apoptosis in certain cell lines. nih.gov

Future studies should employ a variety of approaches to map the interactome of 9-HODA. These can include:

Affinity-based proteomics: Using chemically modified 9-HODA as a probe to isolate and identify binding proteins from cell lysates.

Computational modeling and docking studies: Predicting potential binding partners based on the three-dimensional structure of 9-HODA and known protein structures.

Cell-based reporter assays: Screening for the activation or inhibition of specific signaling pathways in the presence of 9-HODA.

A thorough understanding of its biological targets will be instrumental in deciphering the physiological and pathophysiological roles of 9-HODA.

Advanced Synthetic Strategies for Complex Analogs

The development of advanced synthetic strategies is crucial for producing a library of 9-HODA analogs. These analogs, with systematic modifications to the parent structure, will be invaluable tools for structure-activity relationship (SAR) studies. Such studies are essential to probe the specific structural features of 9-HODA that are critical for its biological activity and to potentially develop more potent or selective modulators of its targets.

Future synthetic efforts should focus on:

Stereoselective synthesis: Developing methods to synthesize enantiomerically pure forms of 9-HODA and its analogs to investigate the importance of stereochemistry for biological function.

Introduction of functional groups: Creating analogs with modifications at the carboxylic acid, hydroxyl, and keto groups, as well as along the aliphatic chain, to explore the chemical space around the natural product.

Green chemistry approaches: Designing synthetic routes that are environmentally friendly and efficient, potentially utilizing biocatalytic steps. nih.gov

The availability of a diverse range of synthetic analogs will significantly accelerate the exploration of the biological functions of 9-HODA.

Exploration of Novel Biotechnological Production Methods

While chemical synthesis provides access to 9-HODA and its analogs, biotechnological production methods offer a potentially more sustainable and scalable alternative. Metabolic engineering of microorganisms has shown promise for the production of various fatty acids and their derivatives. nih.govnih.gov

Future research in this area should explore:

Heterologous expression of biosynthetic enzymes: Introducing the genes for the enzymes involved in 9-HODA biosynthesis into microbial hosts such as Escherichia coli or Saccharomyces cerevisiae.

Pathway optimization: Engineering the metabolism of the host organism to increase the flux towards 9-HODA production by, for example, increasing the precursor supply and eliminating competing metabolic pathways.

Fermentation process development: Optimizing fermentation conditions to maximize the yield and productivity of 9-HODA.

Successful development of biotechnological production platforms will be key to making 9-HODA and related compounds readily available for research and potential commercial applications.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of 9-HODA in complex biological systems, it is essential to integrate data from multiple "omics" platforms. Metabolomics and lipidomics can provide quantitative information on the levels of 9-HODA and related lipids in various biological samples under different physiological or pathological conditions. nih.gov Combining this with transcriptomics, proteomics, and genomics data can reveal the broader biological context in which 9-HODA functions.

Future research should focus on:

Developing sensitive and specific analytical methods: Establishing robust LC-MS/MS or GC-MS based methods for the accurate quantification of 9-HODA in complex biological matrices.

Multi-omics profiling of disease models: Analyzing the changes in the levels of 9-HODA and other molecules in animal models of diseases where lipid metabolism is dysregulated.

Systems biology approaches: Using computational tools to integrate multi-omics datasets and build predictive models of the biological networks in which 9-HODA is involved.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Hydroxy-10-oxodecanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves controlled oxidation of decanoic acid derivatives or hydroxylation of 10-oxodecanoic acid. For example, oxidation using catalysts like MnO₂ in continuous flow reactors can optimize efficiency and reduce side reactions . Enzymatic approaches (e.g., lipoxygenase-mediated oxidation) are also explored for stereochemical control .

- Critical Considerations : Reaction temperature and solvent polarity significantly affect regioselectivity. Impurities like over-oxidized products (e.g., dicarboxylic acids) require monitoring via HPLC (≥95% purity thresholds recommended) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR : Key signals include a hydroxyl proton (δ ~2.5 ppm, broad singlet) and a ketone carbonyl (δ ~210 ppm in NMR). Double-bond configurations (if present) are confirmed via - COSY .

- MS : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 201.1 (C₁₀H₁₈O₃) .

Q. What are the standard protocols for handling and storing this compound to prevent degradation?

- Storage : Store at -20°C in inert, anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis. Avoid exposure to light and moisture .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Follow GHS guidelines for disposal .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in lipid signaling pathways?

- Experimental Design :

- Synthesize enantiomers via chiral chromatography or asymmetric catalysis.

- Test in vitro using cell models (e.g., macrophages) to assess pro-inflammatory mediator production (e.g., TNF-α, LOX activity) .

Q. What contradictions exist in the literature regarding the role of this compound in oxidative stress modulation?

- Key Findings :

- Some studies report pro-oxidant effects via ROS generation in mitochondrial assays , while others suggest antioxidant properties in lipid peroxidation models .

Q. How can researchers address challenges in quantifying trace levels of this compound in complex biological samples?

- Method Optimization :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates.

- Detection : Derivatize with pentafluorobenzyl bromide to enhance GC-MS sensitivity (LOD ~0.1 ng/mL) .

Q. What experimental evidence supports or refutes the hypothesis that this compound acts as a substrate for β-oxidation in microbial systems?

- Approach :

- Use -labeled compound in Pseudomonas spp. cultures. Monitor release and intermediate metabolites via TLC .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.